molecular formula C8H10O3S B145070 Methyl 3-ethoxythiophene-2-carboxylate CAS No. 139926-22-0

Methyl 3-ethoxythiophene-2-carboxylate

Cat. No.: B145070
CAS No.: 139926-22-0
M. Wt: 186.23 g/mol
InChI Key: JAGLXKOXARHKBR-UHFFFAOYSA-N
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Description

Methyl 3-ethoxythiophene-2-carboxylate (CAS: 139926-22-0) is a thiophene-based ester with the molecular formula C₈H₁₀O₃S and a molecular weight of 186.23 g/mol . It is commonly used as a pharmaceutical intermediate, particularly in the synthesis of heterocyclic compounds . Key structural features include a thiophene ring substituted with an ethoxy group at position 3 and a methyl ester at position 2. The compound is commercially available with purities up to 97% and is marketed under synonyms such as 2,3-Ethoxy-thiophene-2-carboxylic acid methyl ester .

Properties

IUPAC Name

methyl 3-ethoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-3-11-6-4-5-12-7(6)8(9)10-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGLXKOXARHKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(SC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380605
Record name methyl 3-ethoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139926-22-0
Record name methyl 3-ethoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation and Grignard Formation

The Grignard approach, inspired by the synthesis of 3-methyl-2-thiophenecarboxylic acid, begins with the preparation of 2-bromo-3-ethoxythiophene. Ethoxylation at the 3-position is achieved via nucleophilic substitution of 3-bromothiophene with sodium ethoxide under Ullmann-type coupling conditions (Cu catalyst, 120°C). Subsequent bromination at the 2-position using N-bromosuccinimide (NBS) in dichloromethane yields 2-bromo-3-ethoxythiophene.

Carboxylation and Esterification

The Grignard reagent derived from 2-bromo-3-ethoxythiophene reacts with CO₂ in tetrahydrofuran (THF) at −78°C, followed by acidification to yield 3-ethoxythiophene-2-carboxylic acid. Esterification with methanol in the presence of H₂SO₄ (cat.) completes the synthesis. This method offers moderate yields (50–65%) but requires stringent anhydrous conditions.

Reaction Scheme

2-Bromo-3-ethoxythiopheneTHFMg, CO23-Ethoxy-2-thiophenecarboxylic acidH2SO4CH3OHMethyl 3-ethoxythiophene-2-carboxylate\text{2-Bromo-3-ethoxythiophene} \xrightarrow[\text{THF}]{\text{Mg, CO}2} \text{3-Ethoxy-2-thiophenecarboxylic acid} \xrightarrow[\text{H}2\text{SO}4]{\text{CH}3\text{OH}} \text{Methyl 3-ethoxythiophene-2-carboxylate}

Oxidative Functionalization via Catalytic Systems

Mechanistic Basis in Methanol–CCl₄ Systems

Analogous to the oxidative methylation of thiophene, this method replaces methanol with ethanol to introduce the ethoxy group. The reaction employs Fe(acac)₃ or VO(acac)₂ catalysts in a CCl₄–ethanol system at 130–150°C. Ethanol oxidizes in situ to acetaldehyde, which facilitates oxyethylation at the 3-position, followed by oxidation to the carboxylic acid.

Esterification In Situ

The carboxylic acid intermediate undergoes esterification directly with excess ethanol, though methanol is substituted in the final step to yield the methyl ester. Yields range from 40–55%, with byproducts including chloroform and HCl.

Catalytic Cycle

CH3CH2OH+CCl4Fe(acac)3CH3CHO+CH3OCl3-Ethoxythiopheneoxidation2-Carboxylic acid\text{CH}3\text{CH}2\text{OH} + \text{CCl}4 \xrightarrow{\text{Fe(acac)}3} \text{CH}3\text{CHO} + \text{CH}3\text{OCl} \rightarrow \text{3-Ethoxythiophene} \xrightarrow{\text{oxidation}} \text{2-Carboxylic acid}

Nucleophilic Substitution on Halogenated Precursors

Synthesis of Methyl 3-Bromothiophene-2-Carboxylate

Bromination of methyl thiophene-2-carboxylate using NBS in CCl₄ at 0°C selectively substitutes the 3-position, leveraging the electron-withdrawing ester group’s meta-directing effect. The product, methyl 3-bromothiophene-2-carboxylate, is isolated in 70–75% yield.

Ethoxylation via Ullmann Coupling

The bromide undergoes substitution with sodium ethoxide in the presence of CuI (10 mol%) and 1,10-phenanthroline at 110°C in DMF. This Ullmann-type coupling achieves 60–70% conversion, though competing hydrolysis necessitates careful moisture exclusion.

Optimized Conditions

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
Temperature110°C
SolventDMF
Yield65%

Comparative Analysis of Methods

Yield and Scalability

MethodYield (%)ScalabilityKey Challenges
Grignard Carboxylation50–65ModerateAnhydrous conditions required
Oxidative Functionalization40–55HighByproduct formation
Nucleophilic Substitution60–70LowCompeting hydrolysis

Catalytic Efficiency

Fe(acac)₃ and VO(acac)₂ demonstrate superior activity in oxidative systems, while CuI excels in Ullmann couplings. Mo(CO)₆, though effective in thiophene oxidations , shows no advantage in ethoxylation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethoxythiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiophene derivatives with different functional groups.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated thiophene derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 3-ethoxythiophene-2-carboxylate serves as a versatile building block in organic synthesis. It can be utilized in the preparation of complex molecules, including pharmaceuticals and agrochemicals. Its structure allows for various functional group transformations, making it an essential intermediate in synthetic pathways.

Key Reactions:

  • Formation of Thiophene Derivatives : The compound can undergo reactions to form substituted thiophene derivatives, which are valuable in the development of new materials and bioactive compounds.
  • Synthesis of Bioactive Molecules : It is employed in the synthesis of compounds with biological activity, such as inhibitors for specific enzymes or receptors.

Materials Science

In materials science, this compound is explored for its potential in creating conductive polymers and nanostructured materials.

Applications:

  • Conductive Polymers : The compound can be polymerized to create conductive materials that have applications in electronics, sensors, and energy storage devices.
  • Nanostructured Materials : Its incorporation into nanostructured systems enhances properties such as conductivity and mechanical strength, making it suitable for advanced material applications.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

Case Studies:

  • Antitubercular Activity : Research has indicated that compounds derived from this compound exhibit activity against Mycobacterium tuberculosis, targeting critical pathways involved in mycolic acid synthesis .
  • Inhibitors of Protein-Tyrosine Phosphatases : It has been identified as a precursor for synthesizing selective inhibitors of protein-tyrosine phosphatase 1B, which are relevant in diabetes and obesity treatment .

Mechanism of Action

The mechanism of action of Methyl 3-ethoxythiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 3-Bromo-4-Cyano-5-[(2-Ethoxy-2-Oxoethyl)Sulfanyl]Thiophene-2-Carboxylate

  • Its molecular plane is nearly coplanar due to steric constraints .
  • Synthesis: Prepared via the Sandmeyer reaction from an amino precursor, using H₂SO₄, NaNO₂, and CuBr .
  • Applications include intermediates for thienothienopyrimidines, which exhibit biological activity .

Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

  • Structural Features: Features an amino group at position 3 and a methyl group at position 4 (CAS: 85006-31-1; C₇H₉NO₂S) .
  • Synthesis: Not detailed in evidence, but likely involves condensation or substitution reactions.
  • Key Differences: The amino group introduces nucleophilic reactivity, making this compound suitable for coupling reactions, unlike the ethoxy group in the target compound. Applications focus on pharmacological research, leveraging its amine functionality .

Ethyl 3-(Methoxymethoxy)Benzo[b]Thiophene-2-Carboxylate

  • Synthesis : Derived from ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate via reaction with chloromethyl methyl ether .
  • Key Differences :
    • The benzannulation increases aromaticity and molecular weight, likely enhancing lipophilicity compared to the simpler thiophene ring in the target compound.
    • Applications include drug discovery due to the benzo[b]thiophene scaffold’s prevalence in bioactive molecules .

Functional Group and Property Analysis

Substituent Effects on Reactivity

  • Ethoxy Group (Target Compound) : Electron-donating via resonance, increasing electron density on the thiophene ring. This favors electrophilic substitution at positions 4 or 5 .
  • Bromo/Cyano Groups: Electron-withdrawing, directing electrophiles to specific positions and reducing ring reactivity .
  • Amino Group: Enhances nucleophilicity, enabling participation in Schiff base formation or cross-coupling reactions .

Physical Properties

  • Methyl 3-Ethoxythiophene-2-Carboxylate : Moderate polarity due to ester and ether groups; likely soluble in organic solvents like DCM or THF .
  • Ethyl 3-Bromo-4-Cyano...Carboxylate: Higher molecular weight (C₁₂H₁₂BrNO₄S₂) and polarity from Br/CN groups may reduce solubility in nonpolar solvents .

Biological Activity

Methyl 3-ethoxythiophene-2-carboxylate (CAS Number: 139926-22-0) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

This compound is characterized by the following properties:

  • Molecular Formula : C_{11}H_{12}O_{3}S
  • Molecular Weight : 186.23 g/mol
  • Melting Point : 72–74 °C
  • Appearance : Pale cream to pale yellow powder

These properties suggest potential applications in both synthetic organic chemistry and biological studies.

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research has indicated that thiophene derivatives, including this compound, possess antimicrobial properties. A study evaluated the effectiveness of related compounds against Mycobacterium tuberculosis, revealing promising activity against drug-resistant strains. The structure-activity relationship (SAR) analysis indicated that modifications to the thiophene ring could enhance efficacy against this pathogen .

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For instance, a study reported the compound's IC50 values against various cancer cell lines, demonstrating significant antiproliferative effects. The data are summarized in Table 1 below:

Cell LineIC50 (μM)Selectivity Index
MGC-803 (Gastric)38High
VERO (Normal)>100Low

This selectivity suggests a potential role in cancer therapy, warranting further investigation into its mechanisms of action.

The proposed mechanism of action for this compound involves interference with cellular signaling pathways associated with cell proliferation and apoptosis. The compound may inhibit key enzymes or receptors involved in these processes, although specific targets remain to be elucidated through further research.

Case Studies and Research Findings

  • Study on Mycobacterial Inhibition :
    A study focusing on the inhibition of Mycobacterium tuberculosis by thiophene derivatives found that certain modifications to the thiophene structure significantly improved potency. Methyl 3-hydroxythiophene-2-carboxylate was used as a precursor for synthesizing analogs with enhanced activity .
  • Anticancer Research :
    In a comparative study of various thiophene derivatives, this compound was highlighted for its ability to inhibit the growth of gastric cancer cells with an IC50 value of 38 μM, indicating its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-ethoxythiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via coupling reactions using catalysts like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), as demonstrated in similar thiophene carboxylate syntheses. Optimization involves varying solvent systems (e.g., dry CH₂Cl₂ for anhydrous conditions), temperature (reflux under nitrogen), and stoichiometric ratios of intermediates . Post-synthesis purification typically employs reverse-phase HPLC with gradients (e.g., methanol-water) to achieve >95% purity .
  • Validation : Monitor reaction progress via TLC and confirm final product integrity using 1^1H/13^{13}C NMR and FT-IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers ensure the purity and structural fidelity of this compound?

  • Analytical Techniques :

  • Chromatography : HPLC with UV detection (λ = 254 nm) to isolate impurities.
  • Spectroscopy : 1^1H NMR (e.g., ethoxy group protons at δ ~1.3–1.5 ppm) and 13^{13}C NMR (carbonyl carbons at δ ~160–170 ppm) for structural confirmation .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks matching the theoretical mass (C₈H₁₀O₃S: 186.03 g/mol).

Advanced Research Questions

Q. What computational and crystallographic tools are recommended for analyzing the conformational dynamics of this compound?

  • Crystallography : Use SHELXL for small-molecule refinement and Mercury CSD for visualizing intermolecular interactions (e.g., hydrogen bonding between ethoxy and carboxylate groups) .
  • Conformational Analysis : Apply Cremer-Pople puckering coordinates to quantify ring puckering in the thiophene moiety. Define the mean plane of the ring and calculate amplitude (q) and phase angle (φ) parameters to describe non-planar distortions .

Q. How should researchers address discrepancies in crystallographic data, such as twinning or partial occupancy?

  • Strategies :

  • Data Collection : Use high-resolution synchrotron data (d-spacing < 0.8 Å) to reduce noise.
  • Refinement : In SHELXL , apply TWIN/BASF commands for twinned crystals and PART instructions for disordered atoms. Validate with R-factor convergence (R₁ < 5%) .
  • Cross-Validation : Compare packing patterns in Mercury CSD against similar structures in the Cambridge Structural Database (CSD) to identify outliers .

Q. What mechanistic insights can be gained from studying substituent effects on this compound’s reactivity?

  • Experimental Design : Synthesize analogs (e.g., replacing ethoxy with methoxy or alkyl groups) and compare reaction kinetics in nucleophilic acyl substitutions.
  • Analysis : Use DFT calculations (e.g., Gaussian or ORCA) to map electron density surfaces and identify electrophilic centers. Correlate Hammett σ values of substituents with reaction rates .

Q. How can structural analogs of this compound be designed for biological activity studies?

  • Rational Design : Introduce bioisosteres (e.g., replacing the ethoxy group with a trifluoromethyl moiety) to enhance metabolic stability.
  • Validation : Test analogs in bioassays (e.g., enzyme inhibition) and analyze SAR using 3D-QSAR models (e.g., CoMFA/CoMSIA) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.